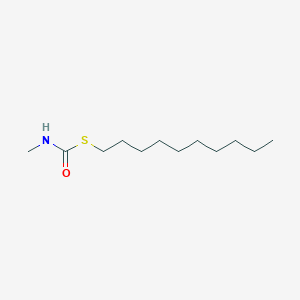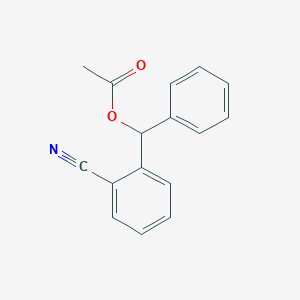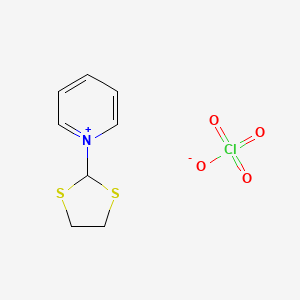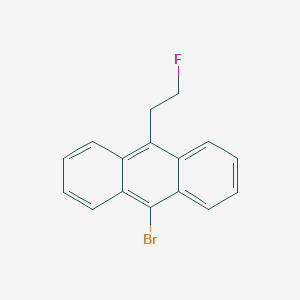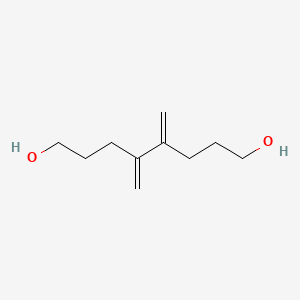
4,5-Dimethylideneoctane-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylideneoctane-1,8-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) at the terminal positions of an eight-carbon chain, with double bonds at the 4th and 5th positions. This compound falls under the category of diols, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylideneoctane-1,8-diol can be synthesized through several methods:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of alkenes using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Reduction of Diketones: Another approach involves the reduction of diketones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dihydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylideneoctane-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
4,5-Dimethylideneoctane-1,8-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethylideneoctane-1,8-diol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in the compound’s reactivity and stability. The double bonds at the 4th and 5th positions also contribute to its chemical behavior by providing sites for electrophilic and nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,4-Butanediol: Used in the production of plastics, elastic fibers, and polyurethanes
Uniqueness
4,5-Dimethylideneoctane-1,8-diol is unique due to its specific structure, which includes double bonds and terminal hydroxyl groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
92739-56-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4,5-dimethylideneoctane-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(5-3-7-11)10(2)6-4-8-12/h11-12H,1-8H2 |
InChI Key |
HUUYMQFDAQFHPE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCO)C(=C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


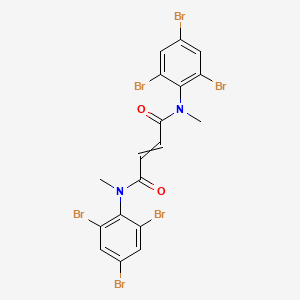
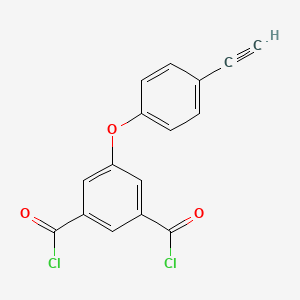
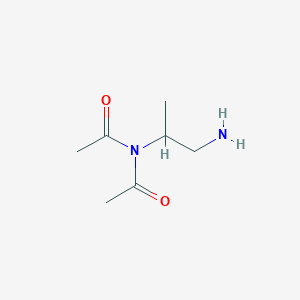
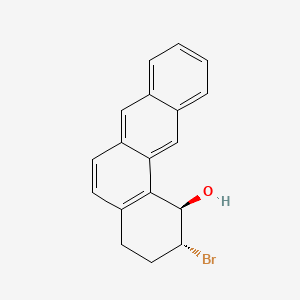
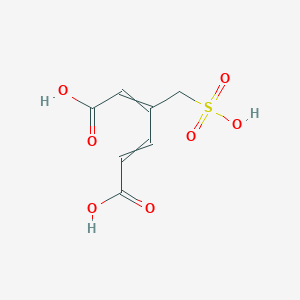
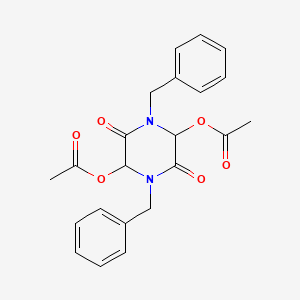
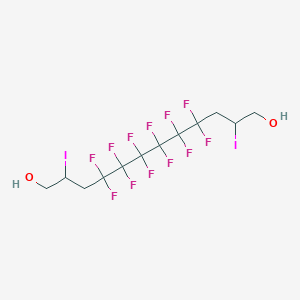
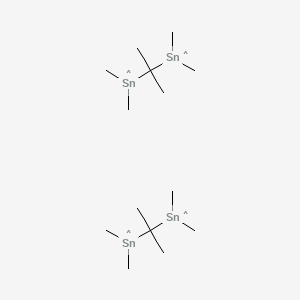
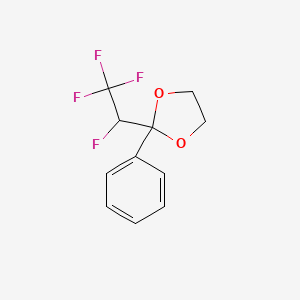
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
